N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 4-methoxyindole with an appropriate acylating agent, followed by coupling with 1H-indole-4-ylamine. The reaction conditions may include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions could potentially reduce any carbonyl groups present in the structure.
Substitution: The indole rings may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the indole rings.
Scientific Research Applications
N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: May be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various receptors, enzymes, or proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
N-(1H-indol-4-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the indole rings, which may confer distinct biological activities or chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-18-7-3-6-17-14(18)9-11-22(17)12-19(23)21-16-5-2-4-15-13(16)8-10-20-15/h2-11,20H,12H2,1H3,(H,21,23) |
InChI Key |
UPWDKIQMMBMBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.